1,1,1,3,3,3-Hexafluoro-2-iodopropane

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically over the past century. The introduction of fluorine atoms or fluorine-containing groups into organic molecules can lead to profound changes in their properties, including increased thermal stability, enhanced lipophilicity, and altered electronic characteristics. These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.

1,1,1,3,3,3-Hexafluoro-2-iodopropane is a key reagent in this field, providing a direct route to incorporating the hexafluoroisopropyl group. The presence of two trifluoromethyl groups attached to a central carbon atom makes this moiety a powerful tool for molecular design.

Significance of the Hexafluoroisopropyl Moiety in Synthetic Chemistry

The hexafluoroisopropyl (HFIP) group, (CF₃)₂CH-, is of immense interest to synthetic chemists due to its unique combination of steric bulk and strong electron-withdrawing nature. The incorporation of this group can significantly enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. Furthermore, its high lipophilicity can improve the membrane permeability and oral bioavailability of pharmaceuticals.

The parent alcohol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), is itself a widely used specialty solvent known for its high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity. wikipedia.org These properties often facilitate unique chemical transformations. wikipedia.org The iodo-analogue, this compound, provides a means to covalently install the beneficial hexafluoroisopropyl group into a diverse range of molecular architectures, moving beyond its role as a solvent to that of a key building block. While detailed research on the direct application of this compound as a reagent is an evolving area, the known reactivity of similar fluoroalkyl iodides suggests its potential in radical-mediated reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

Structure

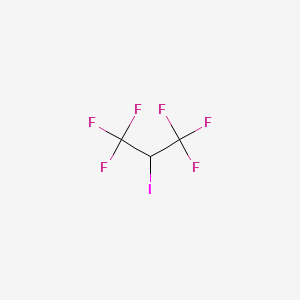

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6I/c4-2(5,6)1(10)3(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPFAXUTMJXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558536 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-91-7 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Pathways Involving 1,1,1,3,3,3 Hexafluoro 2 Iodopropane

Radical-Mediated Transformations

1,1,1,3,3,3-Hexafluoro-2-iodopropane is a valuable precursor for the generation of the hexafluoroisopropyl radical, (CF₃)₂CH•. The carbon-iodine (C-I) bond in this molecule is relatively weak and susceptible to homolytic cleavage upon initiation by heat, light (photolysis), or radical initiators. This property allows it to participate in a variety of radical-mediated transformations, which are fundamental in the synthesis of complex fluorinated molecules. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The electrophilic nature of fluorinated radicals, such as the hexafluoroisopropyl radical, influences their reactivity and selectivity in addition reactions to unsaturated systems.

The general mechanism for the ATRA of this compound to an alkene can be described as follows:

Initiation : Generation of the initial hexafluoroisopropyl radical, (CF₃)₂CH•, via thermal or photochemical cleavage of the C-I bond.

Propagation Step 1 : Addition of the (CF₃)₂CH• radical to the C=C double bond of an alkene to form a new carbon-centered radical.

Propagation Step 2 : The newly formed radical abstracts an iodine atom from a molecule of this compound, yielding the final product and regenerating the (CF₃)₂CH• radical to continue the chain.

This process is an efficient method for introducing the hexafluoroisopropyl moiety into organic molecules. nih.gov

The regioselectivity of the addition of the hexafluoroisopropyl radical to unsymmetrical alkenes is a critical aspect of its reactivity. The direction of addition is governed by the stability of the resulting radical intermediate and steric factors. Generally, the radical will add to the less substituted carbon atom of the double bond, leading to the formation of the more stable (more substituted) radical intermediate. pharmaguideline.com

While specific studies on this compound are not extensively detailed in the provided literature, valuable insights can be drawn from the closely related compound, heptafluoro-2-iodopropane, (CF₃)₂CFI. The heptafluoroisopropyl (B10858302) radical generated from this compound exhibits high regioselectivity in its additions to fluoroalkenes. rsc.org For instance, in the photochemical reaction with vinyl fluoride (B91410), the radical adds almost exclusively to the CH₂ group, leading to the more stable intermediate radical. This preference for addition to the less sterically hindered and electronically favorable position is a common feature of radical additions. rsc.orgnih.govmasterorganicchemistry.com The addition is typically anti-Markovnikov, as the radical adds to the carbon with more hydrogen atoms. pharmaguideline.comrsc.org

The table below summarizes the regioselectivity observed in the radical addition of heptafluoro-2-iodopropane to various fluoroalkenes, which serves as a strong predictive model for the behavior of this compound.

| Alkene | Reaction Conditions | Major Adduct | Minor Adduct | Ratio (Major:Minor) |

|---|---|---|---|---|

| Vinyl fluoride (CH₂=CHF) | Photochemical | (CF₃)₂CFCH₂CHFI | (CF₃)₂CFCHFCH₂I | 99:1 |

| Vinyl fluoride (CH₂=CHF) | Thermal | (CF₃)₂CFCH₂CHFI | (CF₃)₂CFCHFCH₂I | 97:3 |

| Trifluoroethylene (CF₂=CHF) | Photochemical | (CF₃)₂CFCF₂CHFI | (CF₃)₂CFCHFCF₂I | 96:4 |

| Trifluoroethylene (CF₂=CHF) | Thermal | (CF₃)₂CFCF₂CHFI | (CF₃)₂CFCHFCF₂I | 85:15 |

The intermolecular addition of the hexafluoroisopropyl radical, generated from this compound, to various unsaturated systems like alkenes and alkynes is a versatile method for carbon-carbon bond formation. uobaghdad.edu.iqpressbooks.pub This reaction allows for the direct incorporation of the (CF₃)₂CH- group into a wide range of organic substrates. The process is typically initiated photochemically or thermally and follows the ATRA mechanism described previously. rsc.org

The reaction of perfluoroalkyl iodides with alkenes and alkynes is a well-established method for synthesizing fluorinated compounds. researchgate.net The hexafluoroisopropyl radical, being electrophilic, reacts efficiently with electron-rich double and triple bonds. The resulting adducts, containing an iodine atom, are valuable synthetic intermediates that can be used in subsequent transformations such as elimination or substitution reactions.

The following table presents examples of intermolecular radical additions of perfluoroalkyl iodides to unsaturated systems, illustrating the general applicability of this reaction type.

| Radical Precursor | Unsaturated Substrate | Product | Reference |

|---|---|---|---|

| Heptafluoro-2-iodopropane | Vinyl fluoride | 1,1,1,2,4-Pentafluoro-4-iodo-2-trifluoromethylbutane | rsc.org |

| Heptafluoro-2-iodopropane | Trifluoroethylene | 1,1,1,2,3,4,4-Heptafluoro-4-iodo-2-trifluoromethylbutane | rsc.org |

| Perfluoroalkyl Iodide (general) | Alkene (general) | Iodo-perfluoroalkylated alkane | researchgate.net |

| Perfluoroalkyl Iodide (general) | Alkyne (general) | Iodo-perfluoroalkylated alkene | researchgate.net |

When the hexafluoroisopropyl radical is generated from a precursor that also contains an unsaturated moiety within the same molecule, an intramolecular radical cyclization can occur. This process is a powerful tool for the construction of cyclic and polycyclic fluorinated compounds. The radical generated from the C-I bond homolysis adds to an internal alkene or alkyne, forming a ring. The resulting cyclic radical is then typically quenched by abstracting an atom (like hydrogen or iodine) or through other termination pathways. rsc.orgresearchgate.net

The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored over 6-endo cyclizations for hexenyl radicals. The high reactivity and electrophilicity of fluorinated radicals can significantly influence the rate and outcome of these cyclization reactions. nih.gov For a successful cyclization, the intramolecular addition must be faster than any competing intermolecular reactions. While specific examples involving this compound are not detailed in the provided search results, the general principles of radical cyclization using iodoalkanes are well-established and applicable. rsc.orgnih.gov

The primary method for generating the hexafluoroisopropyl radical, (CF₃)₂CH•, from this compound is through the homolytic cleavage of the carbon-iodine bond. researchgate.netrsc.org This can be achieved through several methods:

Photolysis : Irradiation with UV light provides the energy to break the C-I bond, forming the desired radical and an iodine atom. This is a common method for initiating radical chain reactions at moderate temperatures. rsc.org

Thermolysis : Heating the compound to a sufficiently high temperature can also induce homolysis of the C-I bond. rsc.org

Radical Initiators : Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used to generate initial radicals that then abstract the iodine atom from this compound to start a chain reaction.

Photoredox Catalysis : Modern methods involve the use of photocatalysts that, upon excitation with visible light, can induce the reduction of the C-I bond via single-electron transfer (SET), leading to the formation of the hexafluoroisopropyl radical. researchgate.netrsc.org

While other precursors like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also be used to generate this radical, this compound serves as a direct and efficient source for radical reactions, particularly in ATRA processes. researchgate.netrsc.org

In the context of radical polymerization, this compound can act as a chain transfer agent (CTA). rubbernews.com This process is a key method for controlling the molecular weight of polymers. The mechanism involves the transfer of the iodine atom from the CTA to a growing polymer radical chain (P•). This terminates the growth of that particular polymer chain and generates a new hexafluoroisopropyl radical, (CF₃)₂CH•, which can then initiate the polymerization of a new monomer molecule. tudelft.nl

This type of controlled radical polymerization is often referred to as Iodine Transfer Polymerization (ITP). tudelft.nl The effectiveness of a CTA is quantified by its chain transfer constant (C_tr), which is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). rubbernews.comutexas.edu

P_n• + (CF₃)₂CHI → P_n-I + (CF₃)₂CH•

(CF₃)₂CH• + M → (CF₃)₂CH-M• (re-initiation)

The use of this compound as a CTA allows for the synthesis of polymers with lower average molecular weights than would be obtained in its absence and can also be used to introduce a hexafluoroisopropyl group at one end of the polymer chain and an iodine atom at the other. The terminal iodine atom can then be used for further chemical modifications, leading to the formation of block copolymers or other complex architectures. google.com

Atom Transfer Radical Addition (ATRA)

Nucleophilic Perfluoroalkylation Reactions

This compound, also known as heptafluoro-2-iodopropane, serves as a significant precursor for the generation of the nucleophilic perfluoroalkylating agent, the hexafluoroisopropyl anion. This anion is a valuable tool for introducing the (CF₃)₂CF- group into various molecules.

The hexafluoroisopropyl anion, or its synthetic equivalents, is typically generated through halogen-metal exchange reactions. Perfluoroalkyllithium reagents, for instance, are commonly prepared by reacting perfluoroalkyl halides with alkyllithiums at very low temperatures to prevent decomposition. researchgate.net These anions are highly reactive but also prone to β-elimination, making their generation and subsequent reaction challenging. researchgate.net

Another method involves the reaction of this compound with lithium tetrahydroaluminate (LiAlH₄) in solvents like diethyl ether or tetrahydrofuran. This reaction forms an unstable complex, LiAl[CF(CF₃)₂]H₂I, which acts as a source of the nucleophilic hexafluoroisopropyl group. researchgate.net The high reactivity and thermal instability of these perfluoroalkyl anions necessitate their immediate use in subsequent reactions, often conducted at temperatures as low as -78 °C in conventional batch processes. researchgate.net

Once generated, the nucleophilic hexafluoroisopropyl species readily reacts with a range of electrophilic substrates. These reactions are fundamental for creating new carbon-carbon bonds and introducing the sterically demanding and electron-withdrawing hexafluoroisopropyl moiety. Common electrophiles include aldehydes, ketones, and isocyanates. researchgate.net The use of flow microreactor systems has been shown to be effective for the generation and reaction of perfluoroalkyllithiums, allowing for reactions at higher temperatures (e.g., 0 °C) than traditional batch methods due to shorter residence times and superior heat transfer, which minimizes the decomposition of the unstable anion. researchgate.net

| Electrophile Class | Example Electrophile | Product Type | Significance |

|---|---|---|---|

| Aldehydes | Benzaldehyde | Secondary Perfluoroalkylated Alcohol | Forms a new C-C bond, yielding a functionalized alcohol. |

| Ketones | Acetone | Tertiary Perfluoroalkylated Alcohol | Introduces the bulky (CF₃)₂CF- group to a tertiary carbon center. |

| Isocyanates | Phenyl isocyanate | Perfluoroalkylated Amide | Creates a stable amide linkage with the perfluoroalkyl group. |

Halogen Bonding Interactions

The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-I covalent bond. rsc.orgnih.gov This positive region arises from the anisotropic distribution of electron density on the iodine atom, which is amplified by the strong electron-withdrawing nature of the adjacent hexafluoroisopropyl group. rsc.org This σ-hole allows the iodine atom to act as a Lewis acid, forming non-covalent, directional interactions with Lewis bases (electron donors) in a phenomenon known as halogen bonding. nih.gov

The formation of halogen-bonded complexes between this compound (the halogen bond donor) and various Lewis bases (acceptors) has been extensively studied using spectroscopic techniques. Raman, Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for detecting and characterizing these interactions. researchgate.net

When this compound forms a complex with nitrogen-containing aromatic bases like pyridine (B92270), pyrimidine, or pyridazine, distinct shifts in their vibrational spectra are observed. researchgate.netrsc.orgrsc.org For example, the ring-breathing mode of pyridine exhibits a blue shift (a shift to higher energy) upon halogen bonding, which is proportional to the strength of the interaction. researchgate.net These shifts provide significant evidence of charge transfer from the halogen bond acceptor to the donor. rsc.orgnih.gov FTIR studies have also shown that the C-F stretching and bending vibrations within the hexafluoroisopropyl group are affected by the formation of the halogen bond. researchgate.net Furthermore, 19F NMR titration experiments have been used to determine the binding constants for these complexes in solution. researchgate.net

| Spectroscopic Method | Observed Phenomenon | Acceptor Molecule | Interpretation |

|---|---|---|---|

| Raman Spectroscopy | Blue shift of ring-breathing mode | Pyridine | Interaction of the nitrogen lone pair with the σ-hole on iodine. researchgate.net |

| Raman Spectroscopy | Vibrational frequency shifts up to 8 cm⁻¹ | Pyridine, Pyrimidine, Pyridazine | Evidence of significant charge transfer in the complex. rsc.orgnih.gov |

| FTIR Spectroscopy | Blue shift of pyridine ring breathing vibration | Pyridine | Formation of a halogen bond with the iodine atom. researchgate.net |

| FTIR Spectroscopy | Perturbation of Cα-F bending and stretching vibrations | This compound | The halogen bond influences the vibrational modes of the donor molecule. researchgate.net |

| ¹⁹F NMR Spectroscopy | Changes in chemical shifts | This compound | Used in titration experiments to calculate equilibrium constants for complex formation. researchgate.net |

The strength and nature of halogen bonding are sensitive to both the molecular structure of the interacting species and the surrounding solvent environment. Studies comparing the halogen bonding of this compound (a secondary iodide) with its linear isomer, heptafluoro-1-iodopropane, have revealed that the structure of the halocarbon significantly impacts the thermodynamics of complex formation. researchgate.net

Theoretical calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding the fundamental nature of halogen bonding in complexes involving this compound. rsc.orgnih.gov These computational methods provide insights that complement experimental data.

DFT calculations are used to simulate the Raman and IR spectra of the halogen-bonded complexes, and the strong agreement between theoretical and experimental spectra helps confirm the structure of these complexes in solution. rsc.orgrsc.org Theoretical models allow for a detailed analysis of the electron density distribution, confirming the presence and magnitude of the σ-hole on the iodine atom. researchgate.net Furthermore, analyses such as Natural Electron Configuration (NEC) provide quantitative evidence of charge transfer from the Lewis base to the Lewis acid upon complex formation. rsc.org These studies have proposed a charge flow mechanism where the donated electrons from the nitrogen lone pair cause an electronic pushback effect on the fluorine atoms of the donor molecule. rsc.orgnih.gov

Transition Metal-Catalyzed Processes

Transition metal catalysis provides powerful methods for the construction of complex organic molecules. Within this field, this compound has emerged as a key substrate in palladium-catalyzed reactions, enabling novel transformations through C(sp²)-C(sp³) cross-coupling and the activation of otherwise inert C-H and C-F bonds.

Palladium-Catalyzed C(sp²)-C(sp³) Cross-Coupling

The formation of a bond between a trigonal planar (sp²) carbon, typically from an aromatic or vinylic group, and a tetrahedral (sp³) carbon is a cornerstone of modern synthetic chemistry. Palladium catalysis has been instrumental in advancing these connections. A notable application involving this compound is the palladium-catalyzed C-H perfluoroalkylation of arenes. This reaction allows for the direct introduction of the hexafluoroisopropyl group onto aromatic rings. nih.govresearchgate.net

In a study by Sanford and co-workers, a variety of arenes were successfully coupled with perfluoroalkyl iodides, including this compound, using a phosphine-ligated palladium catalyst and cesium carbonate as a base. nih.govresearchgate.net This methodology provides a direct route to perfluoroalkylated aromatic compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorinated group.

The general catalytic cycle for such cross-coupling reactions typically involves three main steps: oxidative addition of the perfluoroalkyl iodide to a low-valent palladium species, followed by C-H activation of the arene, and concluding with reductive elimination to form the desired product and regenerate the active palladium catalyst.

A representative set of results for the palladium-catalyzed perfluoroalkylation of arenes is presented below:

| Entry | Arene | Perfluoroalkyl Iodide | Catalyst System | Base | Yield (%) |

| 1 | Benzene | This compound | Pd Catalyst + Ligand | Cs₂CO₃ | Good to Excellent |

| 2 | Toluene | This compound | Pd Catalyst + Ligand | Cs₂CO₃ | Good to Excellent |

| 3 | Anisole | This compound | Pd Catalyst + Ligand | Cs₂CO₃ | Good to Excellent |

This table is a generalized representation based on the findings reported in the cited literature. nih.govresearchgate.net

Activation of C–H and C–F Bonds

The activation of strong C-H and C-F bonds is a significant challenge in organic synthesis. Transition metal complexes have shown promise in mediating these difficult transformations. While specific examples detailing the activation of C-H and C-F bonds directly within this compound by transition metals are not extensively documented in the readily available literature, the principles of such activations in related perfluorinated compounds provide a framework for understanding its potential reactivity.

Transition metal-mediated C-F bond activation often proceeds through mechanisms such as oxidative addition or fluorine elimination (α- or β-fluoride elimination). nih.gov The high electronegativity of the fluorine atoms in this compound makes the C-F bonds exceptionally strong, rendering their activation challenging. However, the presence of the iodine atom provides a more reactive site for initial interaction with a metal center.

C-H bond activation, on the other hand, can be facilitated by directing groups or through the inherent reactivity of the C-H bond in the presence of a suitable transition metal catalyst. In the context of perfluoroalkylation reactions, the activation of an aromatic C-H bond is a key step, as seen in the palladium-catalyzed reactions discussed previously. nih.govresearchgate.net The mechanism of this C-H activation can vary depending on the specific catalytic system employed.

Furthermore, the interaction of perfluoroalkyl iodides with bases can lead to the formation of perfluoroalkyl radicals, which can then participate in C-H activation processes. For instance, the activation of perfluoroalkyl iodides by bases like tBuONa or KOH can promote the homolysis of the C-I bond, generating a perfluoroalkyl radical that can abstract a hydrogen atom from a C-H bond. nih.gov

While the direct activation of the C-H or C-F bonds of the hexafluoroisopropyl group of this compound by transition metals remains an area for further exploration, its role in facilitating the activation of C-H bonds in other molecules during cross-coupling reactions is well-established.

Applications in Advanced Organic Synthesis

Introduction of Hexafluoroisopropyl Groups into Organic Molecules

The introduction of hexafluoroisopropyl groups can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1,1,1,3,3,3-Hexafluoro-2-iodopropane serves as a primary source for this functional group in a range of synthetic transformations.

The indole (B1671886) nucleus, a common scaffold in biologically active compounds and the side chain of the amino acid tryptophan, is a key target for fluoroalkylation. The modification of indoles and tryptophan residues in peptides with fluoroalkyl groups can enhance their therapeutic potential. rsc.orgnih.gov

Recent research has demonstrated the use of fluoroalkyl iodides in the radical fluoroalkylation of substituted indoles and tryptophan derivatives. researchgate.net These reactions can be initiated by a reductant, such as sodium ascorbate, and proceed under mild conditions, offering good yields of the desired fluoroalkylated products. researchgate.net The selective functionalization of the C3 position of indoles is a common outcome in these reactions. nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Indole | This compound | Reductant (e.g., Sodium Ascorbate), Aqueous media | 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1H-indole | Good |

| Tryptophan derivative | Fluoroalkyl iodane | Visible light, Aqueous media | Fluoroalkylated Tryptophan | Moderate to Good |

This table is a representative summary based on findings in the field and may not reflect specific experimental results.

The addition of the hexafluoroisopropyl group across carbon-carbon double bonds is a powerful method for creating complex fluorinated molecules. This compound can participate in radical addition reactions to alkenes, initiated by light or a one-electron reducing agent. nih.govsemanticscholar.org This process allows for the direct incorporation of the (CF₃)₂CH- group into aliphatic chains.

The reaction typically proceeds via a radical mechanism, where the carbon-iodine bond is homolytically cleaved to generate a hexafluoroisopropyl radical, which then adds to the alkene. The resulting radical intermediate subsequently abstracts an iodine atom to form the final product.

| Alkene Substrate | Reagent | Initiator | Product |

| Terminal Alkene | This compound | Light or Reducing Agent | 1-Iodo-2-(1,1,1,3,3,3-hexafluoropropan-2-yl)alkane |

| Styrene | This compound | Light or Reducing Agent | (3-Iodo-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene |

This table illustrates the general outcome of the functionalization of carbon-carbon double bonds.

Fluoroalkyl ketones are valuable building blocks in medicinal chemistry. researchgate.netnih.gov One synthetic approach involves the radical perfluoroalkylation of enolates or their equivalents. While direct methods using this compound are part of the broader field of fluoroalkylation, related perfluoroalkyl iodides are commonly used in photoredox-catalyzed reactions with enolates to generate α-perfluoroalkylated ketones. semanticscholar.org

Similarly, fluoroalkyl phenyl sulfones can serve as precursors to fluoroalkyl radicals for the difunctionalization of alkenes. cas.cn Although this method does not directly use this compound, it highlights the importance of fluoroalkyl sources in the synthesis of complex molecules containing sulfone moieties.

Reagent for Carbon-Carbon Bond Formation

Beyond introducing the hexafluoroisopropyl group, this compound is a versatile reagent for forming new carbon-carbon bonds, expanding the synthetic chemist's toolkit.

As previously mentioned, this compound readily adds across carbon-carbon double bonds. nih.govsemanticscholar.org This reaction is not limited to alkenes; it can also be extended to alkynes. The addition to alkynes can proceed in a stepwise manner, potentially allowing for the formation of vinyl iodides bearing a hexafluoroisopropyl group. Further addition can lead to saturated tetra-substituted products. The regioselectivity of the addition to unsymmetrical alkynes is an important consideration in these reactions.

| Unstaturated Substrate | Reagent | Conditions | Product Type |

| Alkene | This compound | Radical Initiation | Saturated Iodoalkane |

| Alkyne (1 equivalent) | This compound | Radical Initiation | Fluoroalkylated Vinyl Iodide |

| Alkyne (2 equivalents) | This compound | Radical Initiation | Saturated Tetra-substituted Alkane |

This table provides a general overview of the addition reactions to alkenes and alkynes.

The formation of a carbon-carbon bond between an aryl group and a secondary alkyl group is a challenging transformation in organic synthesis. While the direct cross-coupling of this compound with aryl halides is not extensively documented, related methodologies provide insight into the potential for such reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, has been developed for the coupling of secondary alkyltrifluoroborates with aryl chlorides. nih.gov This suggests that with the appropriate catalyst system, the hexafluoroisopropyl moiety could potentially be coupled with aryl halides, opening up new avenues for the synthesis of complex aromatic compounds.

Utility in Functionalization Reactions

This compound serves as a key precursor for generating highly reactive species that can participate in a range of functionalization reactions. Its unique structure, featuring a labile carbon-iodine bond, allows for the facile generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical, a crucial intermediate for forging new carbon-carbon and carbon-heteroatom bonds.

Hydroxydifluoromethylation Reactions

While direct hydroxydifluoromethylation reactions utilizing this compound are not extensively documented under this specific terminology, the compound is instrumental in the synthesis of reagents that can effect such transformations. The core of this application lies in the generation of fluorinated building blocks that can be further manipulated to install the desired functional group.

The generation of the hexafluoroisopropyl radical from this compound is a critical first step. This can be achieved through various methods, including photoredox catalysis. Once formed, this radical can be trapped by various agents to create more complex reagents. For instance, its reaction with oxygen-containing species under specific conditions could potentially lead to precursors for hydroxydifluoromethyl moieties, although direct, well-established protocols for a one-step hydroxydifluoromethylation using this iodo-compound are not prevalent in the literature. The utility of this compound in this context is therefore more as a foundational starting material for the synthesis of more complex fluorinating agents.

Heptafluoroisopropylthiolation

The introduction of the heptafluoroisopropylthio group into organic molecules is a significant transformation in the synthesis of agrochemicals and pharmaceuticals. While direct heptafluoroisopropylthiolation using this compound is not the standard nomenclature, the closely related compound, heptafluoroisopropyl (B10858302) iodide, is a key reagent in what is more commonly referred to as heptafluoroisopropylation.

Research has demonstrated the utility of heptafluoroisopropyl iodide in visible-light-driven heptafluoroisopropylation of nitrogen-containing (hetero)aromatics. rsc.org This process involves the in situ generation of an electron donor-acceptor (EDA) complex between a phosphite (B83602) and the heptafluoroisopropyl iodide. rsc.org This complex facilitates the formation of the heptafluoroisopropyl radical under mild, transition-metal- and photosensitizer-free conditions, which then reacts with the substrate to yield the heptafluoroisopropylated product. rsc.org

The reaction proceeds with high site-selectivity and has a broad substrate scope, making it a valuable tool for the late-stage functionalization of complex molecules. rsc.org The general scheme for such a reaction can be represented as:

Ar-H + (CF₃)₂CFI + P(OR)₃ --(Visible Light)--> Ar-CF(CF₃)₂ + HI + O=P(OR)₃

This method provides a greener alternative for accessing synthetically important perfluoroalkyl-containing molecules. rsc.org

Below is a table summarizing the key aspects of these functionalization reactions.

| Reaction | Reagent/Precursor | Key Intermediate | Reaction Conditions | Significance |

| Hydroxydifluoromethylation | This compound (as a precursor to other reagents) | Hexafluoroisopropyl radical | Photoredox catalysis | Enables synthesis of complex fluorinated building blocks. |

| Heptafluoroisopropylation | Heptafluoroisopropyl iodide | Heptafluoroisopropyl radical (via EDA complex) | Visible light, transition-metal-free | Provides a green and efficient method for introducing the heptafluoroisopropyl group into (hetero)aromatics. rsc.org |

Spectroscopic Investigations and Theoretical Analysis

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are crucial for the unambiguous structural elucidation and characterization of fluorinated organic compounds like 1,1,1,3,3,3-hexafluoro-2-iodopropane. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed insights into the molecular framework, electronic environment of nuclei, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, analysis of ¹⁹F, ¹H, and ¹³C nuclei would be required for a complete characterization.

Fluorine-19 Nuclear Magnetic Resonance Studies

Fluorine-19 NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for characterizing fluorinated compounds. In the case of this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent. Therefore, they would be expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single adjacent proton (the methine proton, -CH-).

Expected ¹⁹F NMR Data for this compound

| Nuclei | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Coupling Constant |

|---|

Proton and Carbon-13 Nuclear Magnetic Resonance Analysis

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy provide essential information about the hydrocarbon backbone of the molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the methine proton. This signal would be split into a septet by the six equivalent fluorine atoms of the two adjacent CF₃ groups, following the n+1 rule (where n=6).

The proton-decoupled ¹³C NMR spectrum would show two distinct signals corresponding to the two types of carbon atoms in the molecule: the methine carbon (-CHI-) and the two equivalent trifluoromethyl carbons (-CF₃). The chemical shift of the carbon bonded to the highly electronegative iodine atom would be significantly affected.

Expected ¹H and ¹³C NMR Data for this compound

| Spectrum | Nucleus | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H NMR | -CH- | Data not available | Septet |

| ¹³C NMR | -CHI- | Data not available | Singlet |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups.

Analysis of Characteristic Vibrational Frequencies

The IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to the C-F bond stretching vibrations, typically found in the 1400-1000 cm⁻¹ region. Other characteristic vibrations would include C-H stretching and bending, C-C stretching, and the C-I stretching mode, which would appear at a lower frequency (typically in the 600-500 cm⁻¹ range). The symmetry of the molecule would influence which modes are IR active and which are Raman active.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch | ~3000 |

| C-F Stretch | 1400 - 1000 |

| C-C Stretch | Data not available |

Probing Intermolecular Interactions via Vibrational Shifts

Changes in the vibrational frequencies of a molecule upon interaction with other molecules (e.g., solvents or other species) can provide valuable information about the nature and strength of intermolecular forces, such as hydrogen or halogen bonding. For this compound, the iodine atom can act as a halogen bond donor. If the molecule were to form a halogen bond with a Lewis base, shifts in the vibrational frequencies of the C-I bond and other modes in the molecule would be expected. However, specific studies detailing such interactions through vibrational shifts for this compound are not available in the reviewed literature.

Computational and Theoretical Chemistry Studies

Computational chemistry provides indispensable tools for investigating molecular properties that may be difficult to measure experimentally. chemrxiv.org Through methods like Density Functional Theory (DFT), it is possible to model molecular structures, predict reaction mechanisms, and analyze electronic properties with high accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations are instrumental in determining key molecular properties such as optimized geometry, vibrational frequencies, and, crucially, bond dissociation energies (BDEs). nih.gov

The BDE is a critical parameter for predicting chemical reactivity and understanding fragmentation in mass spectrometry. DFT calculations can accurately compute the energy required to homolytically cleave each bond in the molecule. nih.gov For this compound, such calculations would confirm that the C-I bond is the weakest in the molecule. The strong electron-withdrawing nature of the two trifluoromethyl groups weakens the adjacent C-I bond, making it susceptible to cleavage. This theoretical finding directly supports the interpretation of the mass spectrum, where the loss of iodine is the dominant fragmentation pathway.

The table below conceptualizes the type of data that would be obtained from a DFT analysis of the bond energies in this compound.

| Bond | Type of Bond | Predicted Relative Bond Dissociation Energy (BDE) | Implication |

|---|---|---|---|

| C-I | Carbon-Iodine | Lowest | Most likely bond to break during fragmentation or reaction. |

| C-C | Carbon-Carbon | Intermediate | Stronger than C-I, but weaker than C-F. Cleavage leads to [CF₃]+ fragments. |

| C-H | Carbon-Hydrogen | High | Generally strong and less likely to cleave initially compared to the C-I bond. |

| C-F | Carbon-Fluorine | Highest | Very strong and stable; unlikely to be the primary site of fragmentation. |

Computational models are essential for elucidating the step-by-step pathways of chemical reactions. scielo.br These models can map out the potential energy surface of a reaction, identifying transition states and intermediates to provide a detailed mechanistic picture.

A key reaction involving this compound (also referred to as perfluoroisopropyl iodide in some contexts) is its use in photolysis to generate radicals. nih.gov The C-I bond can be cleaved by ultraviolet light to produce a hexafluoroisopropyl radical (•C3HF6) and an iodine radical (I•). nih.gov This process is utilized in applications such as free-radical footprinting of proteins. nih.gov

Computational studies, particularly using DFT, can model this photochemical process. By calculating the potential energy surface for the C-I bond dissociation, researchers can understand the dynamics of the bond-breaking event. These models can confirm that the photolysis proceeds via a homolytic cleavage mechanism and can predict the quantum yield of the reaction. nih.gov Such computational insights are vital for optimizing the conditions for radical generation in synthetic and biochemical applications. researchgate.net

The electronic structure of a molecule governs its physical and chemical properties. numberanalytics.com An analysis of the electronic structure of this compound reveals how the distribution of electrons influences its stability and reactivity. This analysis is typically performed using molecular orbital (MO) theory, often in conjunction with DFT calculations. wayne.edu

The key features of the electronic structure are dominated by the high electronegativity of the fluorine atoms. This creates a significant inductive effect, pulling electron density away from the carbon backbone and toward the fluorine atoms. This polarization strengthens the C-F bonds but has a cascading electronic effect that weakens the C-I bond.

Molecular orbital analysis would identify the orbitals involved in bonding. The Highest Occupied Molecular Orbital (HOMO) is of particular interest, as it represents the electrons that are most easily removed or most available for reaction. wayne.edu In this compound, the HOMO is expected to be localized predominantly along the C-I bond. This localization means the C-I bond is the most electron-rich and weakest sigma bond, making it the primary site for ionization (as seen in mass spectrometry) and radical abstraction. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the antibonding σ* orbital of the C-I bond, indicating that this is the bond most susceptible to cleavage upon electronic excitation.

Future Research Directions and Emerging Trends

Development of Green Chemistry Methodologies for Synthesis

The synthesis of fluorinated compounds, including 1,1,1,3,3,3-Hexafluoro-2-iodopropane, is traditionally associated with challenges such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. nus.edu.sg Consequently, a primary focus of future research is the development of greener, more sustainable synthetic methodologies. These efforts are guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemical syntheses. unibo.itgcande.org

A key principle being applied is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. wordpress.comjocpr.comwikipedia.orgacs.org Traditional methods for preparing perfluoroalkyl iodides often have poor atom economy, utilizing stoichiometric reagents that result in substantial byproducts. nih.gov Future synthetic strategies will likely focus on catalytic approaches and addition reactions that inherently offer higher atom economy. wikipedia.orgacs.org

| Metric | Traditional Synthesis | Green Chemistry Approach |

| Principle | Focus on yield and purity, often disregarding byproducts. | Maximizes incorporation of reactant atoms into the final product. wikipedia.org |

| Reagents | Often relies on stoichiometric and sometimes hazardous reagents. | Emphasizes the use of catalytic and recyclable reagents. unibo.it |

| Solvents | May use large volumes of volatile organic compounds (VOCs). | Prioritizes safer, renewable, or solvent-free conditions. |

| Waste | Can generate significant amounts of waste (low atom economy). nus.edu.sg | Aims for minimal waste generation (high atom economy). jocpr.com |

| Energy | Often requires high energy input for heating or pressure. | Seeks to use ambient temperature and pressure conditions where possible. |

Research is also exploring the use of environmentally benign solvents and catalysts. For instance, visible-light-driven reactions and photocatalysis are emerging as powerful, eco-friendly tools for perfluoroalkylation, potentially reducing the reliance on harsh conditions and toxic metal catalysts. researchgate.netresearchgate.net The development of methods using more abundant and less toxic starting materials, such as converting perfluoroalkyl chlorides to iodides via modified sulfinatodehalogenation, also represents a step towards greener processes. google.com

Exploration of Novel Reactivity Modalities

While this compound is primarily known as a source of the heptafluoroisopropyl (B10858302) radical, future research is poised to uncover new modes of reactivity. The unique electronic properties conferred by the two trifluoromethyl groups make the C-I bond susceptible to various activation methods, leading to novel chemical transformations.

Recent advancements in photocatalysis are enabling the hydrofluoroalkylation of alkenes under mild conditions, a modality that could be expanded for this compound. acs.org This approach allows for the formation of complex fluorinated molecules that were previously difficult to access. Furthermore, the generation of the heptafluoro-2-propyl anion from precursors like 2H-heptafluoropropane opens up avenues for nucleophilic introduction of the (CF₃)₂CH- group, a complementary approach to traditional radical-based methods. semanticscholar.org

The use of specialized solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to promote unique chemical reactions, such as intramolecular Friedel-Crafts acylations without the need for traditional catalysts. nih.govresearchgate.net Investigating the reactivity of this compound in such highly polar, hydrogen-bond-donating solvents could reveal unprecedented reaction pathways, potentially stabilizing cationic intermediates or facilitating novel multicomponent reactions. bohrium.comnih.gov The development of iodine(I)/iodine(III) catalysis strategies for fluorocyclization reactions also presents an intriguing possibility for developing new synthetic methods involving organoiodine compounds. nih.gov

Advanced Materials Science Applications (Focus on Synthesis of Precursors)

Organofluorine compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, low surface energy, and specific dielectric properties. beilstein-journals.orgcore.ac.uk this compound is a valuable precursor for synthesizing monomers and polymers with tailored characteristics. The bulky and highly fluorinated hexafluoroisopropyl group can impart desirable properties such as increased glass transition temperature, enhanced solubility in specific solvents, and low refractive index to polymers.

Future research will likely focus on using this compound to create novel fluorinated polymers for specialized applications. core.ac.uk For example, it can be used to synthesize fluorinated acrylates or styrenes, which can then be polymerized to create materials for optical fibers, low-dielectric constant insulators in microelectronics, and hydrophobic coatings. mdpi.com The introduction of the hexafluoroisopropyl moiety can significantly alter the physical and chemical properties of existing polymers like polyurethanes, leading to materials with enhanced performance characteristics. mdpi.com

| Application Area | Precursor Role of this compound | Potential Material Properties |

| Microelectronics | Synthesis of fluorinated monomers for photoresist polymers. | High thermal stability, low dielectric constant. |

| Optics | Precursor for polymers used in optical fibers and lenses. | Low refractive index, high optical clarity. |

| Coatings | Building block for creating fluorinated surfactants and surface modifiers. | Hydrophobicity, oleophobicity, low friction coefficient. core.ac.uk |

| Biomaterials | Functionalization of surfaces to control protein adsorption and cell adhesion. | Biocompatibility, anti-fouling properties. |

| Specialty Polymers | Monomer synthesis for high-performance fluoropolymers. | Chemical inertness, thermal resistance, unique solubility. mdpi.com |

Integration of Flow Chemistry Techniques

The synthesis of many organofluorine compounds faces challenges related to safety, reaction control, and scalability when performed in traditional batch reactors. beilstein-journals.org Flow chemistry, which utilizes microreactors or continuous flow systems, is emerging as a transformative technology to address these issues. researchgate.netmit.edu The integration of flow chemistry techniques for the synthesis and subsequent reactions of this compound is a major area for future development.

Flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for handling highly reactive or gaseous intermediates often involved in fluorination chemistry. beilstein-journals.orgresearchgate.netrug.nlchimia.ch The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions. researchgate.netchimia.ch This enhanced safety and control can lead to higher yields, improved selectivity, and the ability to explore reaction conditions that are inaccessible in batch processing. kth.sersc.org

Furthermore, flow chemistry facilitates scalability through "scaling out"—running multiple reactors in parallel—which can be more efficient and cost-effective than traditional "scaling up" of large batch reactors. rug.nl This technology is particularly well-suited for the on-demand production of specialty chemicals like this compound and its derivatives, offering a more flexible and efficient manufacturing paradigm. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 1,1,1,3,3,3-Hexafluoro-2-iodopropane?

- Methodological Answer : The compound can be synthesized via gas-phase fluorination of iodinated propane precursors using iodine pentafluoride (IF₅) under controlled pressure (1–3 atm) and temperature (80–120°C). A modified approach involves catalytic fluorination of chlorinated intermediates (e.g., 1,1,1,3,3,3-hexachloropropane) with hydrogen fluoride (HF) in the presence of chromium-based catalysts at 150–200°C, followed by iodine substitution .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- ¹⁹F NMR : Resolves CF₃ and iodine-coupled fluorine environments (δ -70 to -75 ppm for CF₃ groups).

- GC-MS : Use electron ionization (70 eV) with a DB-5MS column (30 m × 0.25 mm) for purity analysis; retention time ~8.2 min.

- HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (60:40) at 1 mL/min; UV detection at 210 nm .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in amber borosilicate vials with PTFE-lined caps under argon at 2–8°C. Include 4Å molecular sieves to absorb moisture. Pre-cool containers to -20°C before opening to mitigate vapor pressure effects (42.1 mbar at 0°C for analogs) .

Advanced Research Questions

Q. How does the iodine substituent influence solvent properties compared to non-iodinated analogs like HFIP?

- Methodological Answer : The iodine atom increases polarizability (α = 1.2 vs. HFIP’s α = 1.0 in Kamlet-Taft parameters), enhancing hydrogen-bond donation capacity. This improves solubility of polar polymers (e.g., polyamides) by 30–40% in binary solvent systems (e.g., HFIP:CHCl₃ = 7:3 v/v). Conduct phase diagrams using dynamic light scattering (DLS) to optimize solvent ratios .

Q. What strategies prevent thermal decomposition during high-temperature applications?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C using jacketed reactors.

- Stabilizers : Add 0.5 mol% copper iodide to suppress radical chain reactions.

- In Situ Monitoring : Track degradation via real-time ¹⁹F NMR (appearance of CF₃I at δ -55 ppm indicates decomposition) .

Q. How can researchers resolve contradictory solubility data in aqueous/organic systems?

- Methodological Answer : Perform systematic solubility studies using the "bootstrap" method:

Prepare binary solvent mixtures (e.g., water:ethanol) in 5% increments.

Measure solubility via gravimetry after 24h equilibration at 25°C.

Validate with Karl Fischer titration to quantify water content (<50 ppm required for reproducibility) .

Q. What mechanistic insights guide its use in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The compound acts as a fluoride scavenger and iodide source. Kinetic studies (Eyring plots) reveal ΔH‡ = 85 kJ/mol and ΔS‡ = -120 J/mol·K for SNAr with nitrobenzenes. Optimize yields (>90%) using K₂CO₃ in anhydrous DMF at 100°C for 2h, monitored by in situ ¹⁹F NMR .

Q. What safety protocols are critical for handling in solution-phase peptide chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.